N-methyl-N-(propan-2-yl)-1,3-thiazolidine-4-carboxamide hydrochloride
Description
N-methyl-N-(propan-2-yl)-1,3-thiazolidine-4-carboxamide hydrochloride is a thiazolidine-based carboxamide derivative characterized by a saturated five-membered thiazolidine ring with a carboxamide group at position 2. The molecule features methyl and isopropyl (propan-2-yl) substituents on the nitrogen atoms of the carboxamide group.
Properties
IUPAC Name |
N-methyl-N-propan-2-yl-1,3-thiazolidine-4-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2OS.ClH/c1-6(2)10(3)8(11)7-4-12-5-9-7;/h6-7,9H,4-5H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEZDFFNNKFXOQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)C(=O)C1CSCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
N-methyl-N-(propan-2-yl)-1,3-thiazolidine-4-carboxamide hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with proteases, which are enzymes that break down proteins into smaller peptides or amino acids. The nature of these interactions involves the binding of this compound to the active site of the enzyme, inhibiting its activity and thus affecting protein degradation processes.
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, it can modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, leading to changes in gene expression and cellular responses. Additionally, it can impact cellular metabolism by altering the activity of metabolic enzymes, thereby affecting the overall metabolic flux within the cell.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. It can act as an enzyme inhibitor, binding to the active site of target enzymes and preventing their catalytic activity. This inhibition can lead to changes in cellular processes, such as reduced protein degradation or altered metabolic pathways. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but it may degrade over time when exposed to light or high temperatures. Long-term effects on cellular function have also been observed, with prolonged exposure leading to changes in cell viability and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating specific biochemical pathways or improving cellular function. At higher doses, toxic or adverse effects may be observed, including cellular toxicity or organ damage. Threshold effects have been identified, indicating the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in metabolic processes. For example, it can affect the activity of enzymes involved in amino acid metabolism, leading to changes in metabolite levels and metabolic flux. Understanding these interactions is crucial for elucidating the compound’s overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. It can interact with specific transporters or binding proteins that facilitate its uptake and distribution. These interactions can influence the compound’s localization and accumulation within different cellular compartments, affecting its overall efficacy and function.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can impact its activity and function, as it may interact with specific biomolecules or participate in localized biochemical processes.
Biological Activity
N-methyl-N-(propan-2-yl)-1,3-thiazolidine-4-carboxamide hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
- Molecular Formula : C8H17ClN2OS
- Molecular Weight : 224.75 g/mol
- IUPAC Name : N-methyl-N-propan-2-yl-1,3-thiazolidine-4-carboxamide
- Purity : Typically ≥95%
This compound exhibits its biological effects primarily through enzyme inhibition and modulation of cellular pathways. Key mechanisms include:
- Enzyme Inhibition : The compound can bind to the active sites of various enzymes, notably proteases, inhibiting their activity and thereby affecting protein degradation processes.
- Cell Signaling Modulation : It influences signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which plays a critical role in cellular responses and gene expression.
- Gene Expression Regulation : By interacting with transcription factors, it can modulate the transcriptional activity of specific genes, impacting cellular metabolism and proliferation.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study evaluated its efficacy against various pathogens, revealing significant antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
Antitumor Activity
The compound has been investigated for its potential as an anticancer agent. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. For instance, compounds with similar thiazolidine structures have demonstrated IC50 values less than 1 µg/mL against certain tumor cells, suggesting a promising role in cancer therapy .
Study 1: Antimicrobial Evaluation
In a comparative study assessing the antimicrobial efficacy of thiazolidine derivatives, this compound was among the most active compounds tested. The study utilized the time-kill assay to evaluate its bactericidal effects against resistant strains of bacteria .
Study 2: Anticancer Properties
A recent investigation into the anticancer effects of thiazolidine derivatives highlighted that this compound exhibited significant cytotoxicity against breast and colon cancer cell lines. The study employed MTT assays to determine cell viability post-treatment and established a clear dose-response relationship .
Summary of Biological Activities
Scientific Research Applications
Biochemical Properties
This compound exhibits significant biochemical activity through various mechanisms:
- Enzyme Inhibition : It interacts with several enzymes, particularly proteases, inhibiting their catalytic activity. This interaction can lead to altered protein degradation processes and cellular metabolism.
- Cell Signaling Modulation : The compound influences critical signaling pathways, notably the mitogen-activated protein kinase (MAPK) pathway, which is vital for cellular responses and gene expression.
- Gene Expression Regulation : By binding to transcription factors, it can modulate gene transcription, impacting diverse cellular functions such as proliferation and metabolism.
Antimicrobial Activity
N-methyl-N-(propan-2-yl)-1,3-thiazolidine-4-carboxamide hydrochloride has demonstrated notable antimicrobial properties. Studies have shown its effectiveness against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.22 μg/mL |
| Staphylococcus epidermidis | 0.25 μg/mL |
These findings suggest potential applications in treating bacterial infections.
Cancer Research
The compound's ability to inhibit specific enzymes and modulate cell signaling pathways positions it as a candidate for cancer treatment. Research indicates that thiazolidine derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells. For example:
- A study found that thiazolidine derivatives displayed significant cytotoxicity against human glioblastoma and melanoma cell lines with IC values indicating effective concentrations for inhibiting cell growth .
| Cell Line | IC Value (mM) |
|---|---|
| U251 (glioblastoma) | 23.30 ± 0.35 |
| WM793 (melanoma) | >1000 |
The structure-activity relationship (SAR) analyses suggest that specific substitutions on the thiazolidine ring enhance anticancer activity .
Neurological Disorders
Preliminary studies indicate that compounds containing thiazolidine structures may possess anticonvulsant properties. For instance, certain thiazole-integrated pyrrolidinones have shown promise in protecting against seizures in animal models .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus species. The results indicated that the compound effectively inhibited bacterial growth at low concentrations, suggesting its potential as a therapeutic agent in treating resistant strains of bacteria.
Case Study 2: Cancer Cell Line Testing
In vitro testing on various cancer cell lines demonstrated that thiazolidine derivatives could significantly reduce cell viability compared to standard treatments like cisplatin. The most active compounds were those with specific functional groups that enhanced their interaction with cancer cell signaling pathways .
Comparison with Similar Compounds
Structural Features and Molecular Properties
The following table summarizes key structural and molecular differences between the target compound and its analogs:
*Calculated molecular weight based on formula.
Key Observations:
- Core Structure : The target compound and cyclopropylmethyl/benzoyl derivatives share a saturated thiazolidine ring, whereas the thiazole-based analog () has an unsaturated ring, altering electronic properties and conformational flexibility .
- Molecular Weight : The benzoyl-substituted derivative (346.84 g/mol) is significantly heavier, likely due to aromatic substituents, which may impact pharmacokinetics .
Preparation Methods
Ring Formation via Condensation of Cysteine with Aldehydes or Keto Acids
The thiazolidine ring is typically formed by the condensation of L-cysteine or its hydrochloride salt with appropriate aldehydes or keto acid derivatives. For example, condensation of L-cysteine hydrochloride with ethyl pyruvate in aqueous solution at controlled pH (around 5.0) and room temperature leads to spontaneous cyclization forming thiazolidine-4-carboxylic acid derivatives in good yield (approximately 79%) as a mixture of diastereomers.
| Step | Reagents & Conditions | Outcome | Yield (%) |
|---|---|---|---|
| 1 | L-Cysteine hydrochloride + ethyl pyruvate, pH 5, r.t. | Formation of 2-methylthiazolidine-4-carboxylic acid derivatives (diastereomeric mixture) | 79 |
This step is critical as it establishes the thiazolidine core with the carboxylic acid function at position 4.
N-Methylation and N-(Propan-2-yl) Substitution
Detailed Reaction Conditions and Optimization
| Step | Conditions/Notes |
|---|---|
| Condensation | L-Cysteine hydrochloride in water, pH ~5, room temperature, 4 hours stirring |
| Alkylation (Methylation) | Dimethyl sulfate addition at 0–15°C, pH adjusted to 8–10, reaction time 10 min to 2 hours |
| Acylation (Amide formation) | DCC coupling in ethyl acetate at 0–5°C, 12 hours stirring, followed by hydrolysis and acidification |
| Hydrochloride salt formation | Treatment with 36% aqueous HCl, 0–5°C, 2 hours, filtration and drying |
Research Findings on Stereochemistry and Reaction Yields
- The condensation step produces mixtures of diastereomers due to asymmetric centers at C2 and C4 in the thiazolidine ring.
- N-acylation and N-alkylation steps can affect stereochemistry, but under optimized conditions (e.g., use of inorganic bases and mild temperatures), retention of configuration is observed.
- Hydrolysis and acidic workup steps can induce minor epimerization at the C4 position, which must be controlled to maintain desired stereoisomer purity.
- Yields for key steps such as condensation and amidation are generally high (70–90%), with purity enhanced by crystallization and salt formation.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Key Notes | Yield (%) |
|---|---|---|---|---|
| 1 | Condensation | L-Cysteine hydrochloride + ethyl pyruvate, pH 5, r.t. | Formation of thiazolidine ring, diastereomeric mixture | ~79 |
| 2 | N-Methylation | Dimethyl sulfate, pH 8–10, 0–15°C | Controlled methylation on nitrogen | Not specified |
| 3 | N-(Propan-2-yl) alkylation | Alkyl halide or reductive amination (literature sparse) | Requires optimization | Not specified |
| 4 | Amide formation | DCC coupling in ethyl acetate, 0–5°C then r.t. | Formation of carboxamide group | ~88 (analogous) |
| 5 | Hydrochloride salt formation | Treatment with 36% HCl, 0–5°C | Salt formation for stability | Quantitative |
Q & A
Q. Optimization strategies :
- Temperature control during cyclization (60–80°C) minimizes side reactions like ring-opening.
- Catalyst selection (e.g., HATU for amide coupling) enhances reaction efficiency .
- Purification : Column chromatography or recrystallization from acetonitrile improves purity (>95%) .
Basic: What analytical techniques are most effective for structural elucidation and purity assessment of this compound?
Answer:
- X-ray crystallography : Resolves 3D conformation using SHELXL software (e.g., bond angles, torsion angles) .
- NMR : H and C NMR confirm substituent positions (e.g., methyl groups at δ 1.2–1.5 ppm; thiazolidine protons at δ 3.5–4.2 ppm) .
- HPLC-MS : Quantifies purity (≥98%) and detects impurities via reverse-phase C18 columns with UV detection at 254 nm .
Basic: How do solvent polarity and pH influence the solubility of this compound, and what solvent systems are recommended for in vitro assays?
Answer:
- Solubility : Highly soluble in polar aprotic solvents (DMSO, DMF) and water (due to hydrochloride salt).
- pH dependence : Solubility decreases above pH 6 due to deprotonation of the amine group.
- Assay recommendations : Use DMSO stock solutions (<1% v/v) diluted in PBS (pH 7.4) to avoid precipitation .
Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability across studies)?
Answer:
- Reproducibility checks : Validate assay conditions (e.g., cell line viability, ATP levels in kinase assays).
- Control experiments : Include reference compounds (e.g., LY2409881 hydrochloride for kinase inhibition ).
- Data normalization : Use Z-factor analysis to account for plate-to-plate variability .
Advanced: What strategies ensure compound stability during long-term storage and under experimental conditions?
Answer:
- Storage : Lyophilized powder at -20°C in argon-filled vials prevents hygroscopic degradation .
- In-solution stability : Monitor via HPLC every 24 hours; avoid buffers with nucleophiles (e.g., Tris) that may react with the thiazolidine ring .
- Accelerated stability studies : Expose samples to 40°C/75% RH for 4 weeks to predict shelf life .
Advanced: How can molecular docking and dynamics simulations guide the design of analogs targeting specific receptors (e.g., GPCRs)?
Answer:
- Docking : Use AutoDock Vina to model interactions with residues in the orthosteric pocket (e.g., hydrophobic contacts with Phe184 in CGRP receptors ).
- MD simulations (GROMACS) : Assess binding stability over 100 ns trajectories; prioritize analogs with low RMSD (<2 Å) .
- Validation : Compare with experimental IC₅₀ values from radioligand binding assays .
Advanced: What experimental precautions mitigate challenges posed by the compound’s hygroscopicity in kinetic studies?
Answer:
- Handling : Use gloveboxes with <5% humidity for weighing.
- Karl Fischer titration : Monitor water content (<0.1% w/w) before experiments .
- Inert atmosphere : Conduct reactions under nitrogen to prevent hydrolysis of the carboxamide group .
Advanced: How should researchers validate analytical methods for detecting degradation products in pharmacokinetic studies?
Answer:
- Forced degradation : Expose the compound to heat (80°C), light (UV, 254 nm), and acidic/basic conditions to generate degradants .
- LC-MS/MS : Identify degradants (e.g., oxidized thiazolidine) using Q-TOF instruments and validate against ICH Q2(R1) guidelines (LOD ≤0.1 µg/mL) .
- Cross-validation : Compare results with orthogonal techniques like CE-UV for confirmation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
